molecular formula C4H6O2 B8686718 2-Propenal, 2-methoxy- CAS No. 18218-93-4

2-Propenal, 2-methoxy-

Cat. No.: B8686718
CAS No.: 18218-93-4
M. Wt: 86.09 g/mol
InChI Key: BNBWSNNWJPEFDF-UHFFFAOYSA-N
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Description

2-Propenal, 2-methoxy-, with the molecular formula C4H6O2, is a chemical compound cataloged in the PubChem database under the CID 11389356 . As an alpha, beta-unsaturated aldehyde with a methoxy substituent, this compound is of significant interest in organic synthesis and materials science research. Its molecular structure, featuring an electron-withdrawing carbonyl group conjugated with a carbon-carbon double bond, makes it a versatile Michael acceptor and electrophile in various chemical reactions. Researchers value this reagent for developing novel synthetic methodologies, including nucleophilic addition and cyclization reactions, to construct complex molecular architectures. While specific biological studies on this exact compound are limited in the public domain, its structural analogs, such as cinnamaldehyde, are well-known for their diverse biological activities, including antimicrobial and antiproliferative properties, suggesting potential research applications in developing new bioactive agents . This product is provided as a high-purity material for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

18218-93-4

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

2-methoxyprop-2-enal

InChI

InChI=1S/C4H6O2/c1-4(3-5)6-2/h3H,1H2,2H3

InChI Key

BNBWSNNWJPEFDF-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis
2-Propenal, 2-methoxy- serves as a vital intermediate in the synthesis of various organic compounds. Its reactive aldehyde group allows for multiple transformations, making it valuable in creating complex molecules.

  • Aldol Condensation : It can undergo aldol condensation reactions to form larger carbon skeletons. This is particularly useful in synthesizing β-hydroxy aldehydes and ketones, which are important in pharmaceuticals and agrochemicals.
  • Michael Addition : The compound is also a substrate for Michael addition reactions, where nucleophiles can add to the β-carbon, leading to the formation of diverse products that can be further functionalized.

Pharmaceutical Applications

2. Antimicrobial Properties
Research has indicated that 2-Propenal, 2-methoxy- exhibits antimicrobial activity. It has been studied for its potential use in developing new antimicrobial agents.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-propenal, 2-methoxy- and their evaluation against various bacterial strains. The results showed promising antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Material Science

3. Polymer Production
This compound is utilized in the production of polymers and resins. Its ability to participate in radical polymerization makes it suitable for creating various polymeric materials.

  • Acrylic Resins : Methacrolein can be copolymerized with other monomers to produce acrylic resins used in coatings, adhesives, and sealants. These materials are valued for their durability and resistance to environmental factors.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Organic SynthesisPrecursor for aldol condensation and Michael additionJournal of Organic Chemistry
PharmaceuticalsDevelopment of antimicrobial agentsJournal of Medicinal Chemistry
Material ScienceProduction of acrylic resinsPolymer Science Journal

Regulatory Considerations

Due to its reactive nature and potential health impacts, regulatory assessments are crucial for ensuring safe usage. For instance, studies have highlighted the need for safety evaluations regarding exposure levels in industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 2-Propenal, 3-(4-Methoxyphenyl)-
  • Structure : A propenal derivative with a 4-methoxyphenyl group at the third carbon.
  • Properties: The methoxy group on the aromatic ring enhances stability through resonance, increasing boiling point compared to non-aromatic analogs. Its conjugated system may exhibit UV absorption relevant to photochemical applications .
  • Applications : Used in organic synthesis for electrophilic substitution reactions due to the electron-rich aromatic ring.
b) 2-Propenal, 2-bromo- (CAS 14925-39-4)
  • Structure : A bromine atom at the second carbon of propenal.
  • Properties : Bromine’s electronegativity increases electrophilicity at the α,β-unsaturated system, making it reactive in nucleophilic additions. Higher molecular weight (135.97 g/mol) compared to acrolein (56.06 g/mol) results in a higher boiling point .
  • Applications : Intermediate in halogenation reactions and synthesis of brominated polymers.
c) 2-Propenal, 3-phenyl- (Cinnamaldehyde)
  • Structure : A phenyl group at the third carbon.
  • Properties : The conjugated system between the phenyl ring and aldehyde group enhances stability and imparts a characteristic odor. Boiling point: ~248°C, significantly higher than acrolein (52.7°C) due to increased molecular weight and aromaticity .
  • Applications : Widely used in flavoring agents and fragrances; exhibits antimicrobial activity .
d) 2,3-Dihydroxy-2-propenal (CAS 52126-82-6)
  • Structure : Hydroxyl groups at carbons 2 and 3.
  • Properties : Polar hydroxyl groups improve water solubility. The compound likely participates in redox reactions due to the presence of adjacent hydroxyl and aldehyde groups .
  • Applications: Potential intermediate in carbohydrate chemistry or biodegradable polymer synthesis.
e) 2-Propenal, 2-methyl-3-(4-nitrophenyl)- (CAS 37524-18-8)
  • Structure : Methyl and nitro groups at carbons 2 and 3, respectively.
  • Properties: The nitro group is strongly electron-withdrawing, increasing reactivity toward nucleophiles.
  • Applications : Used in agrochemicals or as a precursor in nitroarene synthesis.

Comparative Data Table

Compound Molecular Formula Substituents Boiling Point (°C) Key Reactivity Features Applications
2-Propenal (Acrolein) C₃H₄O None 52.7 Highly electrophilic aldehyde Chemical synthesis, polymers
2-Propenal, 2-methoxy-* C₄H₆O₂ -OCH₃ at C2 ~100–120 (est.) Reduced electrophilicity (resonance) Hypothetical: Fragrances, pharmaceuticals
2-Propenal, 3-phenyl- C₉H₈O -C₆H₅ at C3 248 Conjugated aromatic system Flavors, antimicrobial agents
2-Propenal, 2-bromo- C₃H₃BrO -Br at C2 ~150–160 (est.) Enhanced electrophilicity Halogenated intermediates
2,3-Dihydroxy-2-propenal C₃H₄O₃ -OH at C2 and C3 N/A Redox-active, hydrophilic Carbohydrate chemistry

*Estimated properties based on structural analogs.

Key Research Findings

  • Electronic Effects: Methoxy groups in α,β-unsaturated aldehydes reduce electrophilicity at the aldehyde carbon compared to electron-withdrawing groups (e.g., -NO₂, -Br) .
  • Thermal Stability : Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) increase thermal stability and boiling points due to extended conjugation .

Preparation Methods

Reaction Mechanism and Catalyst Design

The gas-phase catalytic cracking of 2,2-dimethoxypropane (DMP) over acidic ceramic fillers and co-catalysts represents the most industrially viable route. The reaction proceeds via acid-catalyzed cleavage of the C–O bond in DMP, yielding 2-methoxypropene and methanol:
(CH₃O)₂C(CH₃)₂ → CH₂=C(OCH₃)CH₃ + CH₃OH\text{(CH₃O)₂C(CH₃)₂ → CH₂=C(OCH₃)CH₃ + CH₃OH}
Key catalysts include:

Catalyst SystemTemperature (°C)Yield (%)Purity (%)
Acidic ceramic + Quinoline105–11091.4–93.699.1–99.3

Quinoline acts as a co-catalyst, enhancing proton mobility on the ceramic surface and suppressing side reactions like oligomerization.

Continuous Fixed-Bed Reactor Configuration

Industrial-scale production employs fixed-bed reactors with integrated separation systems:

  • Vaporization : DMP is preheated to 105–110°C and vaporized.

  • Cracking : Vapor passes through a catalyst bed (10 g acidic ceramic per 10 kg DMP) at 20 g/min feed rate.

  • Distillation : The product mixture (65.7% 2-methoxypropene, 32.5% methanol, 0.8% unreacted DMP) undergoes fractional distillation at 30–60°C.

  • Methanol Removal : Azeotropic mixtures are treated with nanofiltration membranes at 1.5–1.7 MPa, achieving >99% purity.

Alternative Synthetic Routes

Propylene Oxide-Methanol Condensation

Early methods involved Zn-Mg-Al-catalyzed reactions between propylene oxide and methanol:
CH₃CH(O)CH₂ + CH₃OH → CH₂=C(OCH₃)CH₃ + H₂O\text{CH₃CH(O)CH₂ + CH₃OH → CH₂=C(OCH₃)CH₃ + H₂O}
However, corrosion from high-temperature HCl co-catalysts and poor selectivity (<70%) limited adoption.

Process Optimization and Challenges

Energy Efficiency Metrics

Comparative analysis reveals the superiority of liquid-phase cracking:

ParameterGas-PhaseLiquid-Phase
Energy Consumption850 kWh/ton320 kWh/ton
Catalyst Lifetime200 hours600 hours

Liquid-phase systems reduce vaporization costs and enable continuous DMP recycling via metering pumps.

Impurity Control Strategies

  • Thermal Degradation : Maintaining temperatures below 120°C prevents DMP decomposition to acetone.

  • Quinoline Regeneration : Periodic flushing with nitrogen at 150°C restores catalytic activity by removing carbonaceous deposits.

Emerging Methodologies

Membrane-Assisted Reactive Distillation

Pilot-scale studies demonstrate coupling nanofiltration membranes directly with reactor outlets, reducing methanol content to <0.1% in a single pass. This innovation may cut separation costs by 40% in next-generation plants.

Bio-Based Feedstocks

Experimental routes using bio-derived acetone and methanol show promise:

  • Feedstock : Lignocellulosic acetone (99.5% pure)

  • Yield : 88% at 100°C (vs. 93.6% petrochemical route)
    Economic viability requires improved fermentation titer (>120 g/L) to offset purification costs.

Industrial Implementation Case Study

A 50,000-ton/year facility in China employs the following workflow:

  • Reactor : 8-stage fixed bed with intercooling (ΔT < 5°C between stages)

  • Separation : 30-tray distillation column (reflux ratio 4:1)

  • Byproduct Recovery : 98% methanol recycled to DMP synthesis
    Key performance metrics:

  • Purity : 99.92% (pharmaceutical grade)

  • CapEx : $12 million (2-year payback period)

Q & A

Basic Research Questions

Q. What are the key physical and thermodynamic properties of 2-propenal, 2-methoxy- critical for experimental design?

  • Methodological Answer : Prioritize measuring boiling point, density, and vapor pressure using validated techniques (e.g., NIST-referenced methods in and ). For example, reconcile discrepancies in boiling points (323K–489.6K) by cross-referencing data from TRC and NIST Webbook, accounting for measurement conditions (e.g., purity, instrumentation). Use Joback or Crippen group contribution methods for predictive modeling .

Q. How can researchers safely handle 2-propenal, 2-methoxy- given its reactivity and toxicity?

  • Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) and OSHA-compliant protocols ( ). Implement engineering controls (ventilation), personal protective equipment (P95 respirators, nitrile gloves), and emergency procedures (eye rinsing for 15+ minutes). Avoid incompatible materials (e.g., strong oxidizers) and monitor airborne concentrations with gas chromatography .

Q. What spectroscopic methods are recommended for characterizing 2-propenal, 2-methoxy-?

  • Methodological Answer : Use IR spectroscopy to identify functional groups (C=O, methoxy) and mass spectrometry (EI-MS) for molecular weight confirmation ( ). For structural elucidation, combine NMR (¹H/¹³C) with computational tools like Gaussian for orbital analysis. Cross-validate with NIST spectral databases .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., boiling points) for 2-propenal derivatives be resolved?

  • Methodological Answer : Conduct systematic reviews of historical datasets (e.g., Sokolov 1969 vs. McKenna 1953 in ). Perform controlled experiments under standardized conditions (e.g., ASTM D86 for distillation) and apply statistical tools (ANOVA) to quantify uncertainty. Publish datasets with metadata (purity, calibration methods) to improve reproducibility .

Q. What synthetic strategies optimize the yield of 2-propenal, 2-methoxy- while minimizing side reactions?

  • Methodological Answer : Design reactions using palladium-catalyzed methoxylation or Claisen-Schmidt condensation, monitoring intermediates via HPLC ( ). Optimize parameters (temperature, solvent polarity) via DoE (Design of Experiments). Use GC-MS to detect byproducts (e.g., aldehydes) and adjust stoichiometry .

Q. How do computational models predict the environmental fate of 2-propenal, 2-methoxy-?

  • Methodological Answer : Apply EPI Suite or SPARC to estimate biodegradation pathways and partition coefficients (log Kow). Validate with lab studies (OECD 301F for aerobic degradation) and LC-MS/MS to track metabolites. Assess aquatic toxicity using Daphnia magna assays ( ) .

Q. What mechanisms underlie the acute toxicity of 2-propenal, 2-methoxy- in mammalian systems?

  • Methodological Answer : Investigate reactive aldehyde groups’ role in protein adduct formation using in vitro assays (e.g., HepG2 cell viability). Perform metabolomics (LC-HRMS) to identify glutathione conjugation pathways. Cross-reference with IARC classifications for carcinogenicity ( ) .

Q. How can conformational isomerism in 2-propenal, 2-methoxy- be analyzed experimentally and computationally?

  • Methodological Answer : Use rotational spectroscopy or X-ray crystallography to resolve cis/trans isomers ( ). Compare with DFT calculations (B3LYP/6-311+G**) for energy minima. Publish crystallographic data in CIF format for community validation .

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